- Preparation of aryl-substituted acetamide and pyrrolidin-2-one derivatives for the treatment of seizures, World Intellectual Property Organization, , ,
Cas no 93748-19-7 (2-(4-Fluorophenyl)-2-methylpropanoic acid)

93748-19-7 structure
Product Name:2-(4-Fluorophenyl)-2-methylpropanoic acid
CAS No:93748-19-7
Molecular Formula:C10H11FO2
Molecular Weight:182.191546678543
CID:1057385
2-(4-Fluorophenyl)-2-methylpropanoic acid Properties
Names and Identifiers
-
- 2-(4-Fluorophenyl)-2-methylpropanoic acid
- 2-(4-Fluorophenyl)-2-methylpropionic acid
- 4-Fluoro-α,α-dimethylbenzeneacetic acid (ACI)
-
- InChIKey: IOSAIRIBZLAABD-UHFFFAOYSA-N
- Inchi: 1S/C10H11FO2/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h3-6H,1-2H3,(H,12,13)
- SMILES: O=C(C(C)(C)C1C=CC(F)=CC=1)O
Computed Properties
- Exact Mass: 182.07400
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Rotatable Bond Count: 2
- Heavy Atom Count: 13
Experimental Properties
- LogP: 2.18790
- PSA: 37.30000
- Boiling Point: 268.8±15.0 ºC (760 Torr),
- Flash Point: 116.3±20.4 ºC,
- Solubility: Very slightly soluble (0.55 g/l) (25 º C),
- Density: 1.175±0.06 g/cm3 (20 ºC 760 Torr),
2-(4-Fluorophenyl)-2-methylpropanoic acid Security Information
- HazardClass:IRRITANT
2-(4-Fluorophenyl)-2-methylpropanoic acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-(4-Fluorophenyl)-2-methylpropanoic acid Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P0061XU-100mg |
2-(4-Fluorophenyl)-2-methylpropanoic acid |
93748-19-7 | 98% | 100mg |
$34.00 | 2025-02-21 | |
A2B Chem LLC | AC81650-100mg |
2-(4-Fluorophenyl)-2-methylpropanoic acid |
93748-19-7 | 95% | 100mg |
$33.00 | 2024-07-18 | |
Aaron | AR006266-100mg |
2-(4-Fluorophenyl)-2-methylpropanoic acid |
93748-19-7 | 97% | 100mg |
$45.00 | 2025-01-23 | |
abcr | AB587873-250mg |
2-(4-Fluorophenyl)-2-methylpropanoic acid; . |
93748-19-7 | 250mg |
€205.60 | |||
Alichem | A019116880-5g |
2-(4-Fluorophenyl)-2-methylpropanoic acid |
93748-19-7 | 95% | 5g |
$604.20 | 2023-08-31 | |
Ambeed | A357042-100mg |
2-(4-Fluorophenyl)-2-methylpropanoic acid |
93748-19-7 | 98% | 100mg |
$46.0 | ||
Apollo Scientific | PC902103-1g |
2-(4-Fluorophenyl)-2-methylpropanoic acid |
93748-19-7 | 98% | 1g |
£173.00 | 2025-02-22 | |
Enamine | EN300-68812-0.05g |
2-(4-fluorophenyl)-2-methylpropanoic acid |
93748-19-7 | 95% | 0.05g |
$45.0 | 2023-04-20 | |
eNovation Chemicals LLC | D399642-1g |
2-(4-Fluorophenyl)-2-methylpropanoic Acid |
93748-19-7 | 95% | 1g |
$745 | 2022-10-16 | |
TRC | F621233-100mg |
2-(4-Fluorophenyl)-2-methylpropanoic acid |
93748-19-7 | 100mg |
$75.00 | 2023-05-18 |
2-(4-Fluorophenyl)-2-methylpropanoic acid Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled
1.3 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 24 h, 95 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled
1.3 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 24 h, 95 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
Reference
- Method for preparing α-(4-substituted-phenyl)isobutyric acid, China, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; 16 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Reference
- Triazolopyridine ethers as potent, orally active mGlu2 positive allosteric modulators for treating schizophreniaBioorganic & Medicinal Chemistry, 2017, 25(2), 496-513,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; 16 h, reflux
Reference
- Preparation of triazolopyridine ether derivatives useful in treatment of neurological and psychiatric disorders, World Intellectual Property Organization, , ,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; overnight, 100 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
Reference
- Preparation of aminosulfonyl-N-thiadiazolylbenzamide for use as IL-8 receptor antagonists, World Intellectual Property Organization, , ,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 30 min, 0 °C
1.2 overnight, 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 overnight, 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Reference
- Migrative Carbofluorination of Saturated Amides Enabled by Pd-Based Dyotropic RearrangementJournal of the American Chemical Society, 2022, 144(31), 14047-14052,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; overnight, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Reference
- Cobalt catalyzed carbonylation of unactivated C(sp3)-H bondsChemical Science, 2017, 8(3), 2431-2435,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethylene glycol , Water ; rt; 48 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
Reference
- Palladium(II)-Catalyzed Directed Trifluoromethylthiolation of Unactivated C(sp3)-H BondsJournal of Organic Chemistry, 2015, 80(8), 4204-4212,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 4 h, reflux; reflux → rt
Reference
- Naphthalenone compounds exhibiting prolyl hydroxylase inhibitory activity, compositions, preparation and uses thereof, World Intellectual Property Organization, , ,
Synthetic Circuit 10
Reaction Conditions
Reference
- Amide derivatives as kinase inhibitors and their preparation, pharmaceutical compositions and used in the treatment of diseases, World Intellectual Property Organization, , ,
Synthetic Circuit 11
Reaction Conditions
Reference
- Substituent effect on the acetolysis of neophyl p-bromobenzenesulfonatesMemoirs of the Faculty of Science, 1984, 14(2), 319-32,
2-(4-Fluorophenyl)-2-methylpropanoic acid Raw materials
- ethyl 2-(4-fluorophenyl)-2-methylpropanoate
- 3-Bromo-2,2-dimethylpropyl 4-fluoro-α,α-dimethylbenzeneacetate
- Methyl 2-(4-fluorophenyl)acetate
- 4-Fluorophenylacetic acid
- Methyl 2-(4-fluorophenyl)-2-methylpropanoate
- 2-(4-Fluorophenyl)-2-methylpropanenitrile
2-(4-Fluorophenyl)-2-methylpropanoic acid Preparation Products
2-(4-Fluorophenyl)-2-methylpropanoic acid Related Literature
-
Gill M. Biesold,Zhitao Kang,Brent Wagner Nanoscale Adv., 2023,5, 2038-2044
-
Bhuvanendran Revamma Sreelekshmy,Rubina Basheer,Savithri Sivaraman,Vipinlal Vasudevan,Liju Elias J. Mater. Chem. A, 2020,8, 6041-6056
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5. Back cover
-
Sjoerd A. Veldhuis,Xin Yu Chin,Natalia Yantara,Xiaodong Chen Phys. Chem. Chem. Phys., 2018,20, 5918-5925
-
Arnau Call Chem. Commun., 2018,54, 9643-9646
-
Zhou Wang,Guang-Lin Zhao J. Mater. Chem. C, 2014,2, 9406-9411
Recommended suppliers
Amadis Chemical Company Limited
(CAS:93748-19-7)2-(4-Fluorophenyl)-2-methylpropanoic acid

Purity:99%/99%
Quantity:1g/5g
Price($):172.0/421.0